EO 1428

Catalog No.
S004586
CAS No.
321351-00-2
M.F
C20H16BrClN2O
M. Wt
415.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
EO 1428

CAS Number

321351-00-2

Product Name

EO 1428

IUPAC Name

[4-(2-amino-4-bromoanilino)-2-chlorophenyl]-(2-methylphenyl)methanone

Molecular Formula

C20H16BrClN2O

Molecular Weight

415.7 g/mol

InChI

InChI=1S/C20H16BrClN2O/c1-12-4-2-3-5-15(12)20(25)16-8-7-14(11-17(16)22)24-19-9-6-13(21)10-18(19)23/h2-11,24H,23H2,1H3

InChI Key

HDCLCHNAEZNGNV-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)NC3=C(C=C(C=C3)Br)N)Cl

Synonyms

(2-Methylphenyl)-[4-[(2-amino-4-bromophenyl)amino]-2-chlorophenyl]methanone

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)NC3=C(C=C(C=C3)Br)N)Cl

Description

The exact mass of the compound (4-((2-Amino-4-bromophenyl)amino)-2-chlorophenyl)(2-methylphenyl)methanone is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of benzophenones in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Linalool butanoate, identified by the compound number EO 1428, is an ester derived from linalool and butanoic acid. This compound is characterized by its pleasant floral aroma and is commonly found in various essential oils, particularly those from lavender and basil. Its chemical structure consists of a butanoate group attached to the linalool moiety, contributing to its unique scent profile and potential applications in the fragrance industry.

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Consult with a safety professional for proper handling and disposal procedures.
  • Amine groups

    The molecule contains two amine groups, which are known to participate in various chemical reactions. Amines are nucleophiles, meaning they can donate a lone pair of electrons to form bonds with other molecules. This property allows them to be involved in processes like catalysis and the formation of new chemical bonds ScienceDirect: .

  • Aromatic rings

    The molecule has three aromatic rings, which are stable ring structures with alternating double bonds. Aromatic rings are found in many biologically important molecules and can participate in various interactions, including pi-pi stacking and hydrogen bonding National Institutes of Health: .

  • Ketone group

    The molecule contains a ketone group, which is a carbonyl group (C=O) bonded to two carbon atoms. Ketones can undergo various reactions, including nucleophilic addition and condensation reactions Khan Academy.

Typical of esters, including hydrolysis, transesterification, and esterification. In hydrolysis, it reacts with water in the presence of an acid or base to yield linalool and butanoic acid. Transesterification can occur when it reacts with another alcohol, leading to the formation of different esters. These reactions are significant in both synthetic organic chemistry and natural product chemistry.

Linalool butanoate exhibits notable biological activities, including antioxidant, antibacterial, and antifungal properties. Studies have shown that it can effectively scavenge free radicals, thereby protecting cells from oxidative stress. Additionally, its antibacterial activity has been demonstrated against various pathogens, making it a candidate for use in natural preservatives and therapeutic applications .

The synthesis of linalool butanoate can be achieved through several methods:

  • Esterification: This method involves the reaction of linalool with butanoic acid in the presence of an acid catalyst (e.g., sulfuric acid) at elevated temperatures.
  • Transesterification: Linalool can react with a butanol source under basic conditions to form linalool butanoate.
  • Biocatalysis: Enzymatic methods using lipases can also be employed for the synthesis of this compound, offering a more environmentally friendly approach.

Linalool butanoate finds applications across various industries:

  • Fragrance Industry: Its pleasant aroma makes it a popular ingredient in perfumes and scented products.
  • Food Industry: Used as a flavoring agent due to its sweet and floral notes.
  • Pharmaceuticals: Explored for its potential therapeutic effects due to its antimicrobial properties.

Research on linalool butanoate's interactions with biological systems has highlighted its role as a potential natural preservative. Studies indicate that it can enhance the efficacy of other antimicrobial agents when used in combination, suggesting synergistic effects that could improve product formulations . Additionally, its antioxidant capacity may help in reducing oxidative damage in biological tissues.

Linalool butanoate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameStructure SimilarityUnique Characteristics
LinaloolSame linalool baseKnown for strong floral scent; widely used in perfumery.
Butanoic AcidCommon functional groupShort-chain fatty acid; used as a flavoring agent.
Methyl ChavicolSimilar terpenoid structureExhibits strong insect-repelling properties; used in natural pesticides.
EugenolContains phenolic structureKnown for analgesic properties; used in dental care products.
Geranyl AcetateSimilar ester structureFound in various essential oils; used for its fruity aroma.

Linalool butanoate's unique combination of pleasant aroma and biological activity distinguishes it from these similar compounds, making it particularly valuable in both fragrance and therapeutic applications.

Molecular Formula and Structural Characterization

EO 1428 is a synthetic organic compound with the molecular formula C₂₀H₁₆BrClN₂O and a molecular weight of 415.71 g/mol [1] [2] [3] [4] [5]. The compound is registered under CAS number 321351-00-2 and can be found in the PubChem database with the identifier CID 9801969 [2] [5] [6].

The International Union of Pure and Applied Chemistry name for EO 1428 is [4-(2-amino-4-bromoanilino)-2-chlorophenyl]-(2-methylphenyl)methanone [2] [5] [6]. The compound belongs to the aminobenzophenone class of chemical substances [3] [4] [7] [8], characterized by the presence of both amino and benzophenone functional groups within its molecular structure.

The structural representation can be expressed through its Simplified Molecular Input Line Entry System notation: CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)NC3=C(C=C(C=C3)Br)N)Cl [5] [6] [9]. The International Chemical Identifier Key for the compound is HDCLCHNAEZNGNV-UHFFFAOYSA-N [5] [6].

PropertyValueReference
Chemical Name (IUPAC)[4-(2-amino-4-bromoanilino)-2-chlorophenyl]-(2-methylphenyl)methanone [2] [5] [6]
Molecular FormulaC₂₀H₁₆BrClN₂O [1] [2] [3] [4] [5]
Molecular Weight415.71 g/mol [1] [2] [3] [4] [5]
CAS Registry Number321351-00-2 [1] [2] [3] [4] [5]
PubChem CID9801969 [2] [5] [6]
Chemical ClassAminobenzophenone [3] [4] [7] [8]

Physical Properties

Appearance and Organoleptic Properties

EO 1428 presents as a crystalline solid with a characteristic yellow color [10] [11] [9] [12]. The compound is supplied as a crystalline powder with high purity levels, typically exceeding 98% as determined by High Performance Liquid Chromatography analysis [1] [5] [13] [9]. The material exhibits a characteristic odor, though specific organoleptic properties beyond color and physical state have not been extensively documented [11].

Solubility Profile

The solubility characteristics of EO 1428 demonstrate selective compatibility with organic solvents while showing limited aqueous solubility. In dimethyl sulfoxide, the compound achieves a solubility of 100 millimolar, equivalent to 41.57 milligrams per milliliter [3] [4] [10] [14]. Optimal dissolution in dimethyl sulfoxide requires ultrasonic treatment and gentle warming to 37°C [3] [4] [14].

Ethanol serves as an alternative solvent system, supporting EO 1428 solubility at concentrations up to 50 millimolar or 15 milligrams per milliliter [10] [14] [9]. The compound demonstrates poor solubility in aqueous media, necessitating organic solvent systems for stock solution preparation [3] [4].

SolventSolubility (mM)Solubility (mg/mL)Notes
DMSO10041.57Need ultrasonic and warming
Ethanol5020.79Standard preparation
WaterNot determinedNot determinedPoorly soluble in aqueous media

Stability Parameters

EO 1428 demonstrates excellent stability when stored as a crystalline powder at -20°C, maintaining chemical integrity for up to three years under these conditions [4] [7]. Alternative storage at 2-8°C is acceptable for shorter periods [6] [9]. The compound requires protection from light during storage to prevent photodegradation [9].

When prepared as stock solutions, stability parameters vary significantly with storage temperature. Solutions stored at -80°C maintain stability for up to six months, while those kept at -20°C should be used within one month to ensure compound integrity [3] [4] [14]. To prevent repeated freeze-thaw cycles that may compromise compound stability, stock solutions should be prepared in small aliquots [3] [4] [14].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for EO 1428, though specific spectral data from the available literature is limited. The compound's complex aromatic structure, containing multiple benzene rings with various substituents including amino, bromo, and chloro groups, would be expected to produce characteristic signals in both proton and carbon-13 Nuclear Magnetic Resonance spectra. The presence of the methyl group on the tolyl ring and the amino group on the brominated aniline moiety would provide distinctive spectroscopic fingerprints for structural confirmation.

Mass Spectrometry Analysis

Mass spectrometry analysis of EO 1428 would be expected to show a molecular ion peak at mass-to-charge ratio 415.71, corresponding to its molecular weight. The presence of bromine and chlorine atoms would create characteristic isotope patterns in the mass spectrum, with bromine showing peaks separated by two mass units due to the ⁷⁹Br and ⁸¹Br isotopes, and chlorine showing similar patterns for ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns would likely involve loss of the various substituent groups and cleavage of the central methanone linkage.

Infrared and UV-Visible Spectroscopy

Ultraviolet-visible spectroscopy of EO 1428 reveals absorption maxima at 241 nanometers and 339 nanometers [10]. These absorption bands are consistent with the extended conjugated system present in the benzophenone structure, with additional contributions from the substituted aniline chromophores. The longer wavelength absorption at 339 nanometers likely corresponds to charge transfer transitions between the electron-donating amino groups and the electron-withdrawing carbonyl functionality.

Infrared spectroscopy would be expected to show characteristic absorption bands for the primary amino group (N-H stretching around 3300-3500 cm⁻¹), the carbonyl group of the benzophenone (C=O stretching around 1650-1680 cm⁻¹), and aromatic C-H and C=C stretching vibrations. The presence of halogen substituents would also contribute to the fingerprint region of the infrared spectrum.

Chemical Reactivity and Functionality

EO 1428 contains several functional groups that contribute to its chemical reactivity profile. The primary amino group on the brominated aniline ring provides nucleophilic reactivity and potential for hydrogen bonding interactions. The benzophenone carbonyl group serves as an electrophilic center and participates in conjugation with the aromatic ring systems [2] [5] [6].

The halogen substituents, particularly the bromine atom, provide sites for potential nucleophilic substitution reactions, while the chlorine atom on the central phenyl ring influences the electronic properties of the molecule. The methyl group on the tolyl ring contributes to the lipophilic character of the compound and affects its solubility profile.

The compound demonstrates chemical stability under normal storage conditions but may be susceptible to oxidation of the amino group and potential photodegradation, necessitating protection from light during storage [9]. The aromatic systems provide sites for electrophilic substitution reactions, though the electron-withdrawing effects of the halogen atoms and carbonyl group modulate the reactivity of these positions.

XLogP3

5.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

414.01345 g/mol

Monoisotopic Mass

414.01345 g/mol

Heavy Atom Count

25

UNII

MV2RHJ680O

Other CAS

321351-00-2

Wikipedia

Eo-1428

Dates

Modify: 2023-09-12

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